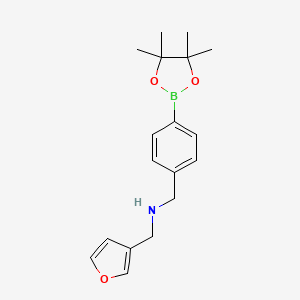

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester

Descripción general

Descripción

“4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C18H24BNO3 . It has a broad range of applications in various fields of research and industry.

Synthesis Analysis

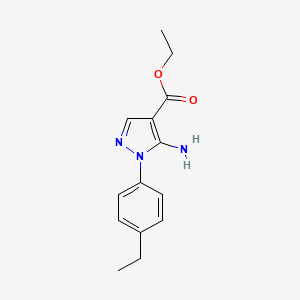

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular weight of “4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester” is 313.2 g/mol. The structure of this compound includes a furfuryl group attached to an aminomethylphenylboronic acid pinacol ester .Chemical Reactions Analysis

Pinacol boronic esters are used in many chemical transformations where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Summary of Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

2. ROS-Responsive Drug Delivery System

- Summary of Application : This research involves the use of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis .

- Methods of Application : A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Results or Outcomes : The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment. HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

3. Preparation of Substituted 3-Phenyl-4H-1-Benzopyran-4-Ones

- Summary of Application : 4-Aminophenylboronic acid pinacol ester can be used as a reagent for the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones by reacting with iodochromones via Pd catalyzed Suzuki-Miyaura cross-coupling reaction .

- Results or Outcomes : The research led to the development of a new protocol for the synthesis of potential antitubercular and antimicrobial compounds .

4. Mercury (II) Detection

- Summary of Application : 4-Aminophenylboronic acid pinacol ester can be used for mercury (II) detection by fluorometry with new fluorogenic indicators based on through-bond energy transfer from pentaquinone to rhodamine .

- Results or Outcomes : The research led to the development of a new protocol for the detection of mercury (II) ions in an aqueous environment .

5. Rhodium-Catalyzed Amination Reactions

- Summary of Application : 4-Aminophenylboronic acid pinacol ester can be used for rhodium-catalyzed amination reactions .

- Results or Outcomes : The research led to the development of a new protocol for the synthesis of potential antitubercular and antimicrobial compounds .

6. Preparation of Hexaphenylbenzene Derivatives

- Summary of Application : 4-Aminophenylboronic acid pinacol ester can be used for the preparation of hexaphenylbenzene derivatives as a potential bioprobe and multichannel keypad system .

- Results or Outcomes : The research led to the development of a new protocol for the synthesis of potential bioprobes and multichannel keypad systems .

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-14(6-8-16)11-20-12-15-9-10-21-13-15/h5-10,13,20H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCASIAUQMVOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Furfuryl)aminomethylphenylboronic acid pinacol ester | |

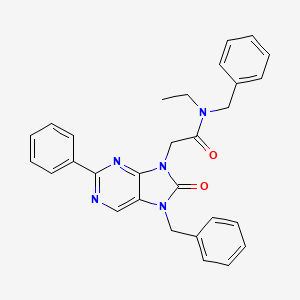

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)

![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)

![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)

![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)